

# AC-099 hydrochloride for neuropathic pain research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | AC-099 hydrochloride |           |
| Cat. No.:            | B12388688            | Get Quote |

### **Disclaimer**

Initial searches for "**AC-099 hydrochloride**" did not yield specific information on a compound with this designation for neuropathic pain research. It is possible that this is an internal development name, a very recent discovery not yet in the public domain, or a misnomer. To fulfill the core requirements of this request for an in-depth technical guide, this document will focus on a representative, well-documented investigational compound for neuropathic pain: ART26.12, a novel, selective Fatty Acid Binding Protein 5 (FABP5) inhibitor.

# An In-Depth Technical Guide on ART26.12 for Neuropathic Pain Research

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Neuropathic pain, a debilitating condition resulting from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. This guide provides a comprehensive overview of ART26.12, a first-in-class, selective inhibitor of Fatty Acid Binding Protein 5 (FABP5), as a promising non-opioid therapeutic candidate for neuropathic pain. ART26.12 modulates the endocannabinoid system to produce analgesic effects and has shown significant promise in multiple preclinical models of neuropathic pain,



including chemotherapy-induced peripheral neuropathy (CIPN) and diabetic neuropathy.[1][2] [3] The compound has recently advanced into Phase 1 clinical trials, marking a critical step in its development.[2][4][5][6]

## **Mechanism of Action: FABP5 Inhibition**

Fatty Acid Binding Proteins (FABPs) are intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances to their metabolic and signaling destinations.[7] FABP5, in particular, is a key regulator of the endocannabinoid system. It binds to the endocannabinoid anandamide (AEA) and transports it to fatty acid amide hydrolase (FAAH) for degradation.[7][8]

By selectively inhibiting FABP5, ART26.12 prevents the intracellular transport and subsequent breakdown of AEA.[7][9] This leads to an accumulation of intracellular AEA, which then enhances signaling through various receptors implicated in pain modulation, including:

- Cannabinoid Receptor 1 (CB1): Activation of CB1 receptors is known to produce antinociceptive effects.[7][8]
- Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα activation has analgesic and anti-inflammatory effects.[8]
- Transient Receptor Potential Vanilloid 1 (TRPV1): While peripheral activation of TRPV1 can be pro-nociceptive, its modulation by endocannabinoids in the central nervous system can contribute to analgesia.[8][10]

This multi-target engagement resulting from the elevation of endogenous cannabinoids is believed to be the primary mechanism behind the analgesic efficacy of ART26.12 in neuropathic pain states.

## **Signaling Pathway of ART26.12 Action**





Click to download full resolution via product page

Caption: Mechanism of action of ART26.12.

## **Preclinical Efficacy in Neuropathic Pain Models**



ART26.12 has demonstrated significant efficacy in reversing and preventing pain-like behaviors in multiple rodent models of neuropathic pain.

**Quantitative Data Summary** 

| <del>Qualitita</del>                                          | Quantitative Data Summary |                  |                                                |                                                          |           |  |  |
|---------------------------------------------------------------|---------------------------|------------------|------------------------------------------------|----------------------------------------------------------|-----------|--|--|
| Neuropathy<br>Model                                           | Species                   | Sex              | Dosing<br>Regimen<br>(ART26.12)                | Key Findings                                             | Reference |  |  |
| Paclitaxel-<br>Induced<br>Peripheral<br>Neuropathy<br>(PIPN)  | Rat                       | Male &<br>Female | 25 or 50<br>mg/kg BID,<br>PO<br>(Prophylactic) | Prevented<br>mechanical<br>and cold<br>allodynia.        | [1][11]   |  |  |
| Streptozotoci<br>n-Induced<br>Diabetic<br>Neuropathy          | Rat                       | Male             | 25 or 100<br>mg/kg BID,<br>PO<br>(Treatment)   | Significantly reversed established mechanical allodynia. | [1][12]   |  |  |
| Oxaliplatin-<br>Induced<br>Peripheral<br>Neuropathy<br>(OIPN) | Rat                       | N/A              | Chronic, oral                                  | Effective at preventing and treating pain sensitivity.   | [3]       |  |  |
| Breast<br>Cancer-<br>Induced Bone<br>Pain                     | Rat                       | Female           | 25 or 100<br>mg/kg BID,<br>PO<br>(Treatment)   | Reversed<br>mechanical<br>allodynia.                     | [1][13]   |  |  |

## **Key Preclinical Findings**

- Dose-Dependent Efficacy: ART26.12 has shown dose-dependent reversal of mechanical allodynia in models of diabetic neuropathy.[12]
- Prophylactic and Therapeutic Effects: The compound is effective both in preventing the development of neuropathy when administered before the nerve-damaging agent and in



treating established pain.[1][3]

- Broad Efficacy: ART26.12 has demonstrated efficacy across neuropathic pain models with different etiologies, including chemotherapy-induced and diabetes-induced neuropathy.
- Favorable Safety Profile: Preclinical toxicology studies have shown a desirable safety profile, with a No-Observable-Adverse-Effect-Level (NOAEL) of 1000 mg/kg/day in rodents and dogs.[12][13]

## **Experimental Protocols**

The following are representative protocols for key preclinical experiments used to evaluate the efficacy of ART26.12.

## Paclitaxel-Induced Peripheral Neuropathy (PIPN) Model in Rats

This model is used to simulate chemotherapy-induced neuropathic pain.

- Animals: Adult male and female Sprague Dawley rats are used.[11]
- Induction of Neuropathy: Paclitaxel (2 mg/kg) is administered via intraperitoneal (IP) injection on four alternate days (e.g., Day 0, 2, 4, and 6).[11]
- Drug Administration: ART26.12 (25 or 50 mg/kg) or vehicle is administered orally (PO) twice daily (BID) for a prophylactic effect, starting before paclitaxel administration and continuing throughout the study period.[11]
- Behavioral Testing:
  - Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments applied to the plantar surface of the hind paw. A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.[1][11]
  - Cold Allodynia: The latency to paw withdrawal is measured on a cold plate maintained at a constant temperature (e.g., 4°C). A shorter withdrawal latency indicates cold allodynia.



 Data Analysis: Paw withdrawal thresholds and latencies are compared between the ART26.12-treated groups and the vehicle-treated control group.

## Streptozotocin-Induced Diabetic Neuropathy Model in Rats

This model mimics the painful neuropathy associated with diabetes.

- Animals: Adult male Wistar rats are used.[12]
- Induction of Diabetes and Neuropathy: A single intraperitoneal (IP) injection of streptozotocin (STZ; 55 mg/kg) is administered to induce hyperglycemia and subsequent neuropathy.[12]
- Confirmation of Neuropathy: The development of mechanical allodynia is confirmed using von Frey filaments approximately 9-11 days post-STZ injection.[12]
- Drug Administration: Once neuropathy is established, ART26.12 (25 or 100 mg/kg) or vehicle is administered orally (PO) twice daily (BID) for a defined treatment period (e.g., 7 days).[12]
- Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at multiple time points during the treatment period.[12]
- Data Analysis: Changes in paw withdrawal thresholds from baseline are compared between the ART26.12-treated groups and the vehicle-treated control group.

# Experimental Workflow for Preclinical Neuropathic Pain Study





Click to download full resolution via product page

Caption: A generalized experimental workflow.

## **Clinical Development and Future Directions**

ART26.12 is the first selective FABP5 inhibitor to enter human clinical trials.[2][4][5] A Phase 1 single ascending dose study has been initiated to evaluate the safety, tolerability, and pharmacokinetics of ART26.12 in healthy volunteers.[6][14] The successful completion of this



trial will pave the way for subsequent studies in patients with neuropathic pain, with a primary focus on chemotherapy-induced peripheral neuropathy.[2][6]

The unique, non-opioid mechanism of action of ART26.12, combined with its promising preclinical efficacy and safety profile, positions it as a potentially transformative therapy for the millions of patients suffering from neuropathic pain. Further research will likely explore its efficacy in other chronic pain conditions and its potential for combination therapy with existing analgesics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ART26.12, a novel fatty acid-binding protein 5 inhibitor, shows efficacy in multiple preclinical neuropathy models PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artelo Biosciences Advances Phase 1 Study of ART26.12, First Selective FABP5 Inhibitor Administered to Human Subjects | Nasdaq [nasdaq.com]
- 3. Artelo Biosciences Presents Positive Pre-Clinical Results for Novel FABP5 Inhibitor [drugdev.com]
- 4. Drug Designed to Treat Neuropathy Advances in Clinical Trials | Stony Brook University Innovation [stonybrook.edu]
- 5. news.stonybrook.edu [news.stonybrook.edu]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. Antinociceptive FABP5 Inhibitors | Ojima Research Group [stonybrook.edu]
- 8. Fatty acid binding protein deletion suppresses inflammatory pain through endocannabinoid/N-acylethanolamine-dependent mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 9. ART26.12 Wikipedia [en.wikipedia.org]
- 10. Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 11. artelobio.com [artelobio.com]



- 12. artelobio.com [artelobio.com]
- 13. researchgate.net [researchgate.net]
- 14. artelobio.com [artelobio.com]
- To cite this document: BenchChem. [AC-099 hydrochloride for neuropathic pain research].
  BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12388688#ac-099-hydrochloride-for-neuropathic-pain-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com